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Compound of Interest

Compound Name: AZD5462

Cat. No.: B12405063

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two investigational drugs for heart failure,
AZD5462 and serelaxin. Both agents target the relaxin family peptide receptor 1 (RXFP1),
offering a novel therapeutic avenue for this complex syndrome. This document summarizes
their mechanisms of action, presents available preclinical and clinical data, and outlines the
experimental protocols employed in key studies.

At a Glance: Key Differences and Developmental
Status

AZD5462, a selective oral allosteric agonist of RXFP1, is in the early stages of clinical
development, having completed Phase | trials in healthy volunteers.[1] In contrast, serelaxin, a
recombinant form of human relaxin-2, has undergone extensive investigation in large-scale
Phase Il and Phase Il clinical trials in patients with acute heart failure (AHF).[2][3][4] The
primary distinction lies in their route of administration and current developmental phase, with
AZD5462 positioned as a potential chronic oral therapy and serelaxin studied as an
intravenous treatment for acute decompensation.

Mechanism of Action: Targeting the RXFP1
Receptor
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Both AZD5462 and serelaxin exert their effects by activating the RXFP1 receptor, a G-protein
coupled receptor.[5] Activation of this receptor triggers a cascade of downstream signaling
events that are potentially beneficial in heart failure.

Serelaxin, being the recombinant form of the natural ligand, has a well-characterized
mechanism. It induces vasodilation through the production of nitric oxide, leading to reduced
systemic and pulmonary vascular resistance.[2][6] Additionally, it exhibits anti-inflammatory,
anti-fibrotic, and pro-angiogenic properties, and has been shown to protect organs from
damage.[2][7][8]

AZD5462 is designed to mimic the signaling of human relaxin-2 at the RXFP1 receptor.[5][9]
Preclinical studies have shown that it activates similar downstream pathways to relaxin H2.[5]
[10]

Below is a diagram illustrating the signaling pathways associated with RXFP1 activation by
these agonists.
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Signaling pathways of AZD5462 and serelaxin via the RXFP1 receptor.

Preclinical and Clinical Data: A Comparative
Overview

Direct head-to-head comparative studies of AZD5462 and serelaxin are not yet available. The
following tables summarize the existing data from independent studies to facilitate an indirect
comparison.

Preclinical Data: AZD5462 in a Cynomolgus Monkey
Model of Heart Failure

AZD5462 has been evaluated in a preclinical model of heart failure with reduced ejection
fraction (HFrEF) in aged, obese cynomolgus monkeys.[11]

Parameter Vehicle AZD5462

Efficacy

Change in LVEF No significant change Significant improvement
Safety

Mean Arterial Blood Pressure No significant change No significant change
Heart Rate No significant change No significant change

Pharmacokinetic Profile of AZD5462 in Cynomolgus Monkeys[11]

Parameter Value
Clearance 9.1 mL/min/kg
Volume of Distribution 0.56 L/kg

IV Half-life 4.7 hours
Oral Half-life 7.2 hours
Oral Bioavailability 12%
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Clinical Data: AZD5462 Phase | Study in Healthy
Volunteers

A Phase | randomized, double-blind, placebo-controlled study assessed the safety, tolerability,
and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD)
of AZD5462 in healthy participants.[9]

Parameter Details

SAD: 20, 80, 400, 750, 1000 mgMAD: 40, 120,
250, 500 mg BID for 10 days

Doses

Generally well tolerated with no major safety
Safet d Tolerabilit concerns. Most common adverse events were
afety and Tolerability . _
Gl disorders, headache, and orthostatic heart

rate increase without hypotension.[12]

Rapidly absorbed (median Tmax 0.53-1.75 hr).
Pharmacokinetics [12][9] Terminal half-life after a single dose was
3-6 hours.[12][9]

Clinical Data: Serelaxin in Acute Heart Failure (RELAX-
AHF & RELAX-AHF-2 Trials)

Serelaxin has been extensively studied in patients with acute heart failure in large clinical trials.

RELAX-AHF Trial: Key Efficacy and Safety Outcomes|[3]
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Serelaxin (30

Endpoint Placebo p-value
Hg/kg/day)

Primary Endpoints

Change in VAS AUC 448 mm x h
_ - 0.007

for dyspnea to Day 5 improvement

Moderate/marked

dyspnea improvement  27% 26% 0.70

(Likert) at 24h

Secondary Endpoints

Cardiovascular death
42 deaths 65 deaths 0.019

at Day 180

CV death or

rehospitalization for No significant

HF/renal failure at Day  difference

60

RELAX-AHF-2 Trial: Primary Efficacy Endpoints[13]
. Serelaxin (30

Endpoint Placebo p-value
Hg/kg/day)

Cardiovascular

_ 8.7% 8.9% 0.77

mortality at 180 days

Worsening heart
6.9% 7.7% 0.19

failure at 5 days

Hemodynamic Effects of Serelaxin in AHF Patients[14]
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Serelaxin vs. Placebo

Parameter (Peak change during first p-value
8h)

Pulmonary Capillary Wedge

y-apialy g -2.44 mmHg 0.004

Pressure (PCWP)

Cardiac Index (CI) No significant effect

Mean Pulmonary Artery
-5.17 mmHg (at 4h) <0.0001

Pressure (PAP)

Experimental Protocols
Cynomolgus Monkey Heart Failure Model (for AZD5462)

While specific details of the induction of heart failure in the cynomolgus monkey model used for
AZD5462 are proprietary, a general workflow for such a study is outlined below. These models
often involve inducing cardiac dysfunction through methods like rapid atrial pacing or coronary
artery ligation to mimic human heart failure.
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Preclinical Heart Failure Model Workflow

Gnimal Selection (e.g., Cynomolgus MonkeyD

:

Cnduction of Heart Failure (e.g., Pacing, IschemiaD

:

Gaseline Cardiac Function Assessment (e.g., Echocardiography for LVEFD

:

Gandomization to Treatment Groups (Vehicle vs. AZD54GZD

:

(Chronic Oral Administration of AZD5462)

:

Gngoing Monitoring (Vital signs, Blood pressure, Heart rateD

:

Gollow-up Cardiac Function Assessment at Multiple Timepoints)

(Data Analysis and Comparisor)

Click to download full resolution via product page

A typical experimental workflow for evaluating a heart failure drug in a large animal model.
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RELAX-AHF Clinical Trial Protocol (for Serelaxin)

The RELAX-AHF trial was a multicenter, randomized, double-blind, placebo-controlled study.[3]

» Patient Population: Patients hospitalized for acute heart failure with dyspnea, congestion on
chest radiograph, elevated natriuretic peptides, mild-to-moderate renal insufficiency, and a
systolic blood pressure >125 mmHg.[3]

e [ntervention: Patients were randomized 1:1 to receive either a 48-hour intravenous infusion
of serelaxin (30 pg/kg per day) or a placebo, in addition to standard care.[3]

e Primary Endpoints:

o Change from baseline in the visual analogue scale (VAS) area under the curve (AUC) for
dyspnea through day 5.[3]

o Proportion of patients with moderate or marked improvement in dyspnea as measured by
a Likert scale during the first 24 hours.[3]

e Secondary Endpoints: Included cardiovascular death or rehospitalization for heart or renal
failure at day 60, and cardiovascular death at day 180.[3]

Summary and Future Perspectives

AZD5462 and serelaxin represent two distinct approaches to leveraging the therapeutic
potential of the relaxin pathway in heart failure. AZD5462, as an oral agent, holds promise for
the chronic management of heart failure, and its early clinical development is encouraging.
Serelaxin, while demonstrating some positive effects on symptoms and mortality in one major
trial, did not meet its primary endpoints in a subsequent confirmatory trial for acute heart failure.

The development of AZD5462 will be closely watched as it progresses into later-phase clinical
trials in patients with chronic heart failure. Future research may also explore the potential of
combining RXFP1 agonists with other heart failure therapies. The contrasting clinical outcomes
of serelaxin highlight the complexities of treating acute heart failure and underscore the need
for continued research to identify the patient populations most likely to benefit from this
therapeutic class.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12405063#azd5462-versus-serelaxin-in-heart-failure-
models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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